5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a triazole ring substituted with an amino group, a benzyl group, and a difluorophenyl group, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole core.
Introduction of the Amino Group: The amino group at the 5-position can be introduced through nitration followed by reduction or via direct amination using suitable reagents.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole derivative.
Attachment of the Difluorophenyl Group: The difluorophenyl group is typically introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate difluorophenyl boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using cost-effective and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the difluorophenyl group, potentially leading to the formation of partially or fully reduced products.
Substitution: The benzyl and difluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles (e.g., amines, thiols) are employed under conditions such as heating or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl or difluorophenyl moieties.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to determine the specific biological activities of this compound and its potential therapeutic uses.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and the difluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide: Lacks the difluorophenyl group, which may result in different biological activities and chemical reactivity.
1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the amino group, potentially altering its interaction with biological targets.
5-amino-1-benzyl-1H-1,2,3-triazole: Lacks both the carboxamide and difluorophenyl groups, which significantly changes its chemical and biological properties.
Uniqueness
The presence of both the amino group and the difluorophenyl group in 5-amino-1-benzyl-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique. These functional groups contribute to its potential as a versatile building block in synthetic chemistry and its promising bioactivity in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-amino-1-benzyl-N-(2,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c17-11-6-7-13(12(18)8-11)20-16(24)14-15(19)23(22-21-14)9-10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITWGDWVQUHBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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